molecular formula C7H14O2 B075166 2,2-Dimethylpentanoic acid CAS No. 1185-39-3

2,2-Dimethylpentanoic acid

Cat. No. B075166
CAS RN: 1185-39-3
M. Wt: 130.18 g/mol
InChI Key: ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-dimethylpentanoic acid and its derivatives can be achieved through various chemical processes. For instance, a related compound, 2,2-dimethylolpropanoic acid, was synthesized through a mixed aldol condensation and oxidation from formaldehyde and propaldehyde, using K2CO3 as a catalyst (Min, 2006). Another study explored the synthesis of 2,2-Dimethylol propionic acid, optimizing various factors such as condensation temperature and time, propionaldehyde-formaldehyde ratio, and oxidation conditions (Zhang & Liu, 2014).

Molecular Structure Analysis

Understanding the molecular structure of 2,2-dimethylpentanoic acid is crucial for its application in various chemical processes. For instance, the study of stereochemistry in molecules similar to 2,2-dimethylpentanoic acid, such as amino acids found in meteorites, provides insights into the asymmetric influence on organic chemical evolution (Cronin & Pizzarello, 1997).

Chemical Reactions and Properties

The chemical reactions involving 2,2-dimethylpentanoic acid are diverse. A notable example is the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for preparing C(CF3)Me2-containing heteroarenes, demonstrating the compound's utility in synthesizing complex organic structures (Liu et al., 2018).

Physical Properties Analysis

The physical properties of 2,2-dimethylpentanoic acid, such as solubility, boiling and melting points, are important for its practical applications in various chemical processes. While specific studies on these properties were not identified, they are generally determinable through standard chemical analysis techniques.

Chemical Properties Analysis

The chemical properties of 2,2-dimethylpentanoic acid, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to its use in synthetic chemistry. Research into similar compounds provides insights into the potential reactivity and applications of 2,2-dimethylpentanoic acid in various chemical syntheses (Crich & Cai, 2007).

Scientific Research Applications

  • Pharmaceuticals

    • Application : 2,2-Dimethylpentanoic acid is a component of the drug gemfibrozil . Gemfibrozil is a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .
    • Results : Gemfibrozil has been shown to be effective in reducing serum cholesterol and triglyceride levels, which can help lower the incidence of coronary heart disease .
  • Chemical Analysis

    • Application : 2,2-Dimethylpentanoic acid can be used as an internal standard for the liquid chromatography-mass spectrometric determination of 2,2-dimethylbutyrate (DMB) in rat plasma .
    • Results : The use of an internal standard like 2,2-Dimethylpentanoic acid can improve the reliability and accuracy of chromatographic analyses .
  • Synthesis of Biologically Active Esters

    • Application : 2,2-Dimethylpentanoic acid is used in the synthesis of esters of highly biologically active (+)- and (−)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril®) .
    • Method of Application : The synthesis involves a one-pot asymmetric synthesis of esters of the two acids, involving Michael addition followed by methylation .
    • Results : The synthesis led to several intriguing discoveries that warrant further investigation .
  • Thermophysical Property Datafile

    • Application : 2,2-Dimethylpentanoic acid can be used in process simulators, such as Aspen Plus, for thermophysical property datafile .
    • Results : The use of accurate thermophysical properties can improve the reliability and accuracy of process simulations .

Safety And Hazards

2,2-Dimethylpentanoic acid is classified as a skin corrosive/irritant. It causes severe skin burns and eye damage . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .

properties

IUPAC Name

2,2-dimethylpentanoic acid
Source PubChem
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InChI

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152141
Record name 2,2-Dimethylvaleric acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Dimethylpentanoic acid

CAS RN

1185-39-3
Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-Dimethylvaleric acid
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Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-Dimethylvaleric acid
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Record name 2,2-DIMETHYLVALERIC ACID
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Synthesis routes and methods

Procedure details

A 240 ml (285 mmol) portion of a solution of t-butyllithium in pentane (1.18 M) was added dropwise to a solution of 42 ml (290 mmol) of diisopropylamine in 300 ml of dry tetrahydrofuran while it was stirred with -5° bath cooling under argon. A 12.7 ml (135 mmol) portion of 2-methylpropionic acid in 15 ml of dry tetrahydrofuran was then added dropwise to the reaction mixture. A 14.3 ml (140 mmol) portion of n-propyliodide was then added dropwise to the reaction mixture as stirring was continued with ice bath cooling. The resultant mixture was stirred two hours without cooling and then acidified by the slow addition of 10% hydrochloric acid. The resultant mixture was extracted several times with ether and the combined extracts were washed with brine, dried (Na2SO4) and evaporated in vacuo to yield 16.3 g of 2,2-dimethylpentanoic acid, having the following spectral characteristics: nmr (CDCl3)δ0.94 (3H, t, J=8.5 Hz), 1.20 (6H, s), 1.2-1.8 (4H, m) and 11.3 ppm (1H, broad s); ir (CHCl3) 860, 945, 1185, 1240, 1290, 1310, 1370, 1410, 1480, 1700 and 2400-3400 cm-1 (broad).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
I Sircar, M Hoefle, RE Maxwell - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of phenylenebis (oxy) bis [2, 2-dimethylpentanoic acid] s have been synthesized and evaluated as potential hypolipidemic agents. Compound 18 (CI-924) was found to be the …
Number of citations: 21 pubs.acs.org
B Bruni, S Coran, M Di Vaira… - … Section E: Structure …, 2005 - scripts.iucr.org
The structure of gemfibrozil, C15H22O3, a hypolipidemic agent, is reported in the context of studies on polymorphism, which is considered to affect the stability and bioavailability of the …
Number of citations: 9 scripts.iucr.org
Y Hou, CY Meyers - Arkivoc, 2000 - arkat-usa.org
In 1947 and 1948, Jacques et al. 1− 5 reported the syntheses and biological activity of a series of estrogenic compounds derived from 3-[2-(6-hydroxynaphthyl)] propionic acid (1)(see …
Number of citations: 4 www.arkat-usa.org
R SINGH, M TRIVEDI, Q AIN - International Journal of Current Trends in … - researchgate.net
The aim of the present study was the effect of β-cyclodextrin on the dissolution of [5-(2, 5-Dimethylphenoxy)-2, 2-dimethylpentanoic acid](Gemfibrozil) inclusion complexes. Molecular …
Number of citations: 0 www.researchgate.net
WH Urry, JC Duggan, MSH Pai - Journal of the American …, 1970 - ACS Publications
R 4E 4Z 5E 5Z 4E-4Z 5Z-5E 5E-4E 5Z-4Z ch3- 20 15 12 53 0.2 0.9-0.3 0.8 (CH3) 2CH- 11 5 16 68 0.5 0.9 0.2 1.6 C6H3 (CH3) 2C~< 2< 2 24 76 0.7> 1.5> 2, 2 dimethylpentanoic acid (…
Number of citations: 20 pubs.acs.org
WH Krkošek, SA Koziar, RL White, GA Gagnon - Water research, 2011 - Elsevier
High global consumption rates have led to the occurrence of pharmaceutically active compounds (PhACs) in wastewater. The use of chlorine to disinfect wastewater prior to release into …
Number of citations: 47 www.sciencedirect.com
R SINGH, M TRIVEDI, Q AIN - International Journal of Current Trends in … - researchgate.net
Complexation is form one or more molecule, polar, nonpolar bond based complex drug which is divided in to two category-stacking complexes, inclusion complexes. The aim of study …
Number of citations: 0 www.researchgate.net
TS Chao, M Kjonaas, J DeJovine - Am. Chem. Soc., Div. Pet. Chem., Prepr.; …, 1979 - osti.gov
Esters of straight chain carboxylic acids with neopentylpolyols such as pentaerythritol (PE), dipentaerythritol (diPE) and trimethylolpropane (TMP) are widely used as base fluids for Type …
Number of citations: 6 www.osti.gov
MI Sturnick, SL Gargill - New England Journal of Medicine, 1952 - Mass Medical Soc
… The derivatives found to possess strong estrogenic acitivity were 3- (6-methoxy-2-naphthyl)-2–2-dimethylpentanoic acid and the corresponding hydroxy compound, referred to by the …
Number of citations: 9 www.nejm.org
A Gough, Z Wojcinski, C Courtney, E McGuire… - Toxicol. Pathol, 1991
Number of citations: 4

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